molecular formula C15H12O2 B8420918 3-Phenoxy-alpha-ethynylbenzylalcohol

3-Phenoxy-alpha-ethynylbenzylalcohol

Cat. No.: B8420918
M. Wt: 224.25 g/mol
InChI Key: GBFUISVVTYNAKO-UHFFFAOYSA-N
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Description

3-Phenoxy-alpha-ethynylbenzylalcohol is a useful research compound. Its molecular formula is C15H12O2 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

1-(3-phenoxyphenyl)prop-2-yn-1-ol

InChI

InChI=1S/C15H12O2/c1-2-15(16)12-7-6-10-14(11-12)17-13-8-4-3-5-9-13/h1,3-11,15-16H

InChI Key

GBFUISVVTYNAKO-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC(=CC=C1)OC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 10.4 g of (1R, 5S) 6,6-dimethyl-4(R)-[(S)-ethynyl-(3'-phenoxy-phenyl)-methoxy]-3-oxabicyclo-(3,1,0)-hexan-2-one, 1 g of p-toluene sulfonic acid, 80 ml of water and 80 ml of dioxane was refluxed for 2 hours and was evaporated to dryness under reduced pressure. The residue was added to water and the mixture was stirred and was extracted with isopropyl ether. The organic phase was subjected to the usual treatment and was evaporated to dryness under reduced pressure. The 6 g of residue was chromatographed over silica gel and was eluted with a 7-3 benzeneethyl acetate mixture to obtain 5.1 g of (S) 1-(3-phenoxyphenyl)-prop-2-yn-1-ol with a specific rotation of [α]D20 =+10.5° (c=0.63% in benzene).
[Compound]
Name
(1R, 5S) 6,6-dimethyl-4(R)-[(S)-ethynyl-(3'-phenoxy-phenyl)-methoxy]-3-oxabicyclo-(3,1,0)-hexan-2-one
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Acetylene is dried through three traps, dry-ice-acetone, concentrated sulfuric acid and calcium chloride, and bubbled at about 5 psi pressure into dry THF (100 ml) for 10 minutes. Ethyl magnesium bromide (commercial, 0.14 mol) is added drop after drop over 2 hours at such a rate that the evolution of ethane is slowly and steady. After the addition, acetylene is bubbled through for 15 minutes. m-Phenoxybenzaldehyde (27.7 g, 0.14 mol) in THF (25 ml) is added to the reaction of 15° to 20° C. The reaction is allowed to raise to room temperature and stirred overnight. The complex is decomposed with saturated ammonium chloride solution. The product is extracted with ether, washed with water and dried (Na2SO4). Evaporation of the solvents, followed by vacuum distillation using Kugelrohn gives the alcohol (21.5 g).
Quantity
0.14 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.7 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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